molecular formula C15H8ClN3O3S B2897416 3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 887885-34-9

3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2897416
CAS No.: 887885-34-9
M. Wt: 345.76
InChI Key: KEZIKFKWJDRXAH-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a heterocyclic compound that integrates multiple functional groups, including furan, oxadiazole, and benzo[b]thiophene. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Furanones.

    Reduction: Hydrazides.

    Substitution: Amino or thiol-substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O3S/c16-11-8-4-1-2-6-10(8)23-12(11)13(20)17-15-19-18-14(22-15)9-5-3-7-21-9/h1-7H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZIKFKWJDRXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(O3)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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